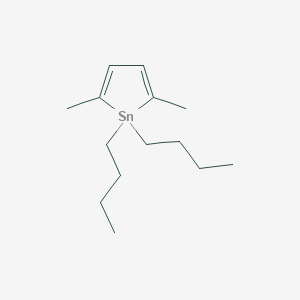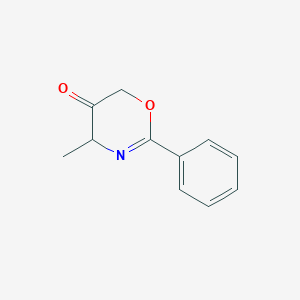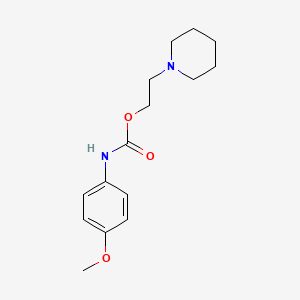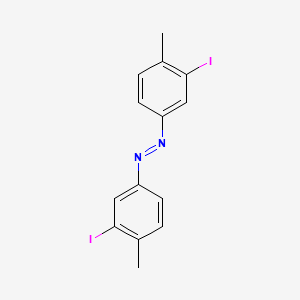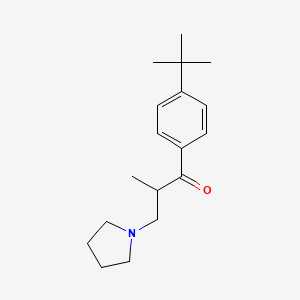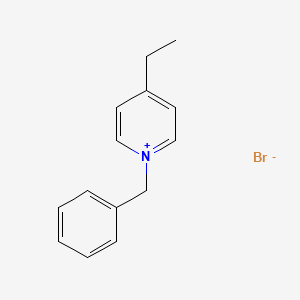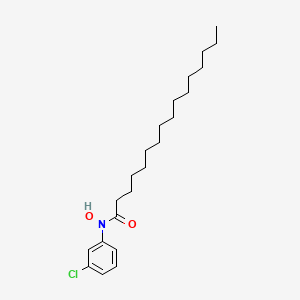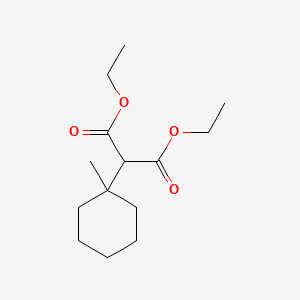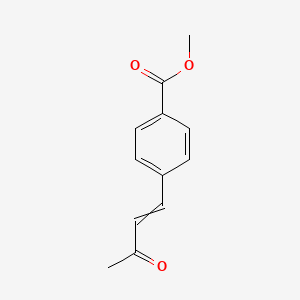
Methyl 4-(3-oxobut-1-enyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-oxobut-1-enyl)benzoate is an organic compound with the molecular formula C12H12O3. It is a derivative of benzoic acid and contains a methyl ester group along with a 3-oxobut-1-enyl substituent on the benzene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(3-oxobut-1-enyl)benzoate can be synthesized through various methods. One common approach involves the esterification of 4-(3-oxobut-1-enyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(3-oxobut-1-enyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxybenzoate derivatives.
Substitution: Halogenated benzoate derivatives.
Applications De Recherche Scientifique
Methyl 4-(3-oxobut-1-enyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of methyl 4-(3-oxobut-1-enyl)benzoate involves its interaction with various molecular targets. The oxo group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(3-oxobutyl)benzoate
- Methyl 4-(3-hydroxybut-1-enyl)benzoate
- Methyl 4-(3-chlorobut-1-enyl)benzoate
Uniqueness
Methyl 4-(3-oxobut-1-enyl)benzoate is unique due to the presence of the oxo group, which imparts distinct reactivity compared to similar compounds. This makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
76322-80-0 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 4-(3-oxobut-1-enyl)benzoate |
InChI |
InChI=1S/C12H12O3/c1-9(13)3-4-10-5-7-11(8-6-10)12(14)15-2/h3-8H,1-2H3 |
Clé InChI |
MVYJNSMNYFBTES-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)
